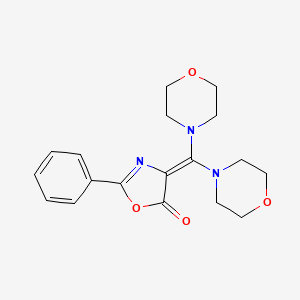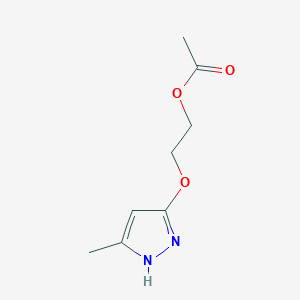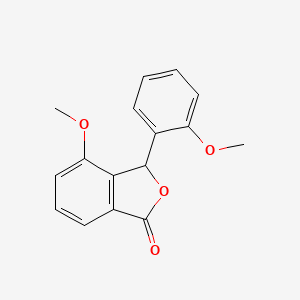![molecular formula C12H12N2O B12892769 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide CAS No. 33061-44-8](/img/structure/B12892769.png)
2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrole ring. The resulting intermediate is then subjected to an amidation reaction with acetamide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The phenyl ring can be reduced to form cyclohexyl derivatives.
Substitution: The acetamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets within cells. The pyrrole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 2-(1H-Pyrrol-1-yl)aniline
- N-(4-(1H-Pyrrol-1-yl)phenyl)acetamide
Comparison: 2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to 4-(1H-Pyrrol-1-yl)benzoic acid, it has an acetamide group that enhances its solubility and potential biological activity. Compared to 2-(1H-Pyrrol-1-yl)aniline, it has a phenylacetamide moiety that may contribute to its stability and reactivity .
Propriétés
Numéro CAS |
33061-44-8 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
2-(4-pyrrol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)9-10-3-5-11(6-4-10)14-7-1-2-8-14/h1-8H,9H2,(H2,13,15) |
Clé InChI |
VHAODFHLTRFTFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/no-structure.png)
![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)


![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)


![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)



